molecular formula C6H10BrN B1278914 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine CAS No. 365261-27-4

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Cat. No. B1278914
M. Wt: 176.05 g/mol
InChI Key: AEZMVSLMBQQJOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine and related compounds has been explored through various methods. One approach involves the bromomethoxylation of 4-substituted-1,2,5,6-tetrahydropyridines with N-bromosuccinimide (NBS) in methanol, followed by dehydrobromination and boron trifluoride etherate-catalyzed cross-coupling with trimethylsilyl-based nucleophiles . Another method reported the synthesis of 3-bromo-5,6-dihydropyridin-2-ones starting from β,γ-unsaturated α-bromoketenes and imines, which could undergo further transformations such as aziridination or bromine displacement with an amine . Additionally, the bromination of 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines with NBS has been shown to yield mono- to tetrabromo derivatives, with the potential for further nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been elucidated using various techniques. For instance, the structure of a 2-bromomethyl 1,4-dihydropyridine was confirmed by NMR spectroscopy . Crystal structure analysis of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine revealed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions, in the solid state . Similarly, the crystal structures of 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine provided information on the conformation of the dihydropyridine ring and the orientation of phenyl groups .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives has been studied in various contexts. For example, the reaction of 1,4-dihydropyridine with pyridinium bromide perbromide led to the formation of a 2-bromomethyl derivative, which could react with a range of nucleophiles . The bromination of dihydropyridines has been shown to facilitate the formation of tetrahydrofuropyridines upon heating . Additionally, the presence of a bromine atom on dihydropyridinones allowed for subsequent chemical transformations such as aziridination .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The crystal and molecular structures of these compounds, as determined by X-ray diffraction, provide valuable information about their solid-state geometry, which can influence properties such as density and intermolecular interactions . The study of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide combined X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations to confirm the structure and investigate the properties of the compound . Furthermore, the analysis of crystal structures and Hirshfeld surface analyses can reveal details about hydrogen bonding patterns and other intermolecular forces that affect the physical properties of these molecules .

Scientific Research Applications

In terms of safety, it has several hazard statements including H227, H302, H314, H335, and precautionary statements such as P210, P260, P264, P270, P271, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P370, P378 .

  • Pharmacology and Drug Discovery

    • THPs have sparked notable interest as a heterocyclic moiety . Its presence has been identified in both natural products and synthetic pharmaceutical agents . THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . They have been used specifically as anti-inflammatory and anticancer agents .
  • Synthesis of Indole Derivatives

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Protein Labeling

    • A related compound, 3-bromo-1,2,4,5-tetrazine, has been used to achieve site-selective protein labeling through the genetic incorporation of the first unnatural amino acid bearing an unsubstituted 1,2,4,5-tetrazin-3-yl functionality .
  • Synthesis of Alkyl-Tetrazines

    • The alkynyl products have been used as intermediates for the synthesis of dialkyl-tetrazines through a sequence of hydrogenation and re-oxidation with unprecedented yields .
  • Synthesis of 4-Hydroxynaphthyridines

    • Meldrum’s acid has been used instead of β-ketoesters to afford 4-hydroxynaphthyridines . This reaction was later extended for the use of Meldrum’s acid .
  • The Chemistry and Pharmacology of Tetrahydropyridines

    • THPs have sparked notable interest as an auspicious heterocyclic moiety . Existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine, its presence has been identified in both natural products and synthetic pharmaceutical agents . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . For this reason, more innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .

properties

IUPAC Name

5-bromo-1-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZMVSLMBQQJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454599
Record name 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

CAS RN

365261-27-4
Record name 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Drinkuth, S Groetsch, EM Peters… - European Journal of …, 2001 - Wiley Online Library
3-Bromo-1-methyl-1, 2, 5, 6-tetrahydropyridine (N− B) borane (7) was prepared from 3-bromopyridine by conversion to 3-bromo-1-methylpyridinium iodide, hydrogenation of the latter …
M Christl - Modern Allene Chemistry, 2004 - Wiley Online Library
6 Cyclic Allenes Up to Seven-Membered Rings oxygen or a nitrogen atom next to the allene moiety in the ring deviate from those of homocyclic 1, 2-cyclohexadienes [10–14]. Since 1, 3-…
Number of citations: 19 onlinelibrary.wiley.com

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